Cowaxanthone B
Overview
Description
Cowaxanthone B is a xanthone compound isolated from the fruits of Garcinia cowa. It is known for its weak antibacterial activity and has been studied for various pharmacological applications . The molecular formula of this compound is C25H28O6, and it has a molecular weight of 424.49 g/mol .
Mechanism of Action
Target of Action
Cowaxanthone B is a xanthone isolated from the fruits of Garcinia cowa . It has been identified to have weak antibacterial activity . .
Mode of Action
Given its antibacterial properties, it is likely that this compound interacts with bacterial cells, potentially disrupting their growth or metabolic processes
Result of Action
As an antibacterial agent, the primary result of this compound’s action would be the inhibition of bacterial growth
Preparation Methods
Cowaxanthone B can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The primary source of this compound is the fruit of Garcinia cowa . The extraction process involves the use of organic solvents to isolate the compound from the fruit.
The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Chemical Reactions Analysis
Cowaxanthone B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents used in these reactions include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into reduced forms using reagents such as sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.
Scientific Research Applications
Cowaxanthone B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound for the study of xanthones and their derivatives.
Biology: Investigated for its antibacterial properties and potential use in antimicrobial therapies.
Medicine: Explored for its pharmacological effects, including potential anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Cowaxanthone B is unique among xanthones due to its specific functional groups and biological activities. Similar compounds include:
Garcinone E: Another xanthone isolated from Garcinia species with potent anticancer properties.
Mangostin: A xanthone with strong antioxidant and anti-inflammatory activities.
Alpha-Mangostin: Known for its antimicrobial and anticancer effects.
Properties
IUPAC Name |
1,3-dihydroxy-6,7-dimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)7-9-15-17(26)11-18-22(23(15)27)24(28)21-16(10-8-14(3)4)25(30-6)20(29-5)12-19(21)31-18/h7-8,11-12,26-27H,9-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZDSTHKFQEOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=CC(=C(C(=C3C2=O)CC=C(C)C)OC)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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